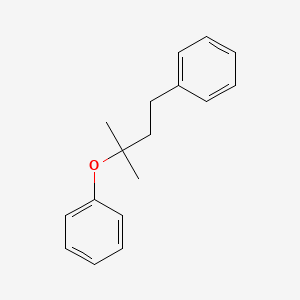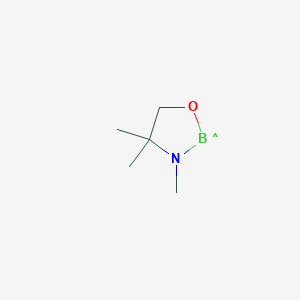
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is a heterocyclic compound that features a pyrrole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with a nitrile and an amine under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, potentially using green chemistry principles to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron (III) chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction could produce 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- derivatives with reduced functional groups .
Scientific Research Applications
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism by which 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in the substituents attached to the ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities
Uniqueness
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
649759-88-6 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-amino-4-benzyl-2,3-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-9-12(6-7-15-11(12)14)8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H2,14,15) |
InChI Key |
FSLNYELTARUSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1(CC2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)



